
3-Hydroxytetradecanoic acid
Overview
Description
3-Hydroxytetradecanoic acid (3-OH-14:0), also known as β-hydroxymyristic acid, is a 14-carbon fatty acid with a hydroxyl group at the third carbon position. It is a critical structural component of lipid A, the endotoxic moiety of lipopolysaccharides (LPS) in Gram-negative bacteria . This molecule is biosynthesized in bacteria such as Salmonella, Aeromonas, and Burkholderia spp., where it contributes to the pathogenicity of LPS by modulating host immune responses . Its CAS number is 3422-31-9, and it is synthetically available with >98% purity for use as a standard in analytical and biological studies .
This compound plays a dual role: (1) as a structural anchor in lipid A, stabilizing LPS in bacterial membranes, and (2) as a virulence factor, influencing immune recognition. For example, in Burkholderia pseudomallei, the presence of this compound distinguishes pathogenic strains from nonpathogenic relatives like B. thailandensis . Its detection in human plasma via LC-MS/MS or GC-MS serves as a biomarker for Gram-negative bacterial infections or endotoxin exposure .
Preparation Methods
Enantioselective Chemical Synthesis from Chiral Epoxides
The most extensively documented chemical synthesis begins with (S)-epichlorohydrin, achieving 27% overall yield through three optimized stages .
Regioselective Epoxide Functionalization
Copper(I)-catalyzed Grignard addition to (S)-epichlorohydrin enables selective C-1 epoxide opening, forming a secondary alcohol intermediate. Subsequent treatment with thionyl chloride regenerates an epoxide at C-2 and C-3, yielding (S)-1,2-epoxytridecane . Critical parameters include:
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Catalyst loading : 5 mol% CuI
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Temperature : −20°C for Grignard addition
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Solvent system : Tetrahydrofuran/hexane (3:1 v/v)
Cyanide-Mediated Ring Opening
Controlled pH conditions (pH 9.5-10.5) govern regioselective attack of cyanide at the less hindered C-2 position of (S)-1,2-epoxytridecane. Alkaline hydrogen peroxide subsequently hydrolyzes the nitrile to carboxylic acid :
2\text{O}2/\text{OH}^-} \text{3-Hydroxytetradecanoic acid}
Purification via Ammonium Salt Formation
Crude product purification exploits differential solubility of N,N-dicyclohexylammonium salts in ethanol/water systems, achieving >98% enantiomeric excess .
Green Chemistry Approaches via Reformatsky Condensation
Recent advancements prioritize atom economy and safer reagents, exemplified by Pd/C-free routes using Reformatsky chemistry .
Ester-Protected Reformatsky Reaction
Methyl 3-bromotetradecanoate undergoes Zn-mediated condensation with ethyl glyoxylate, followed by selective hydrolysis:
{13}\text{H}{26}\text{COOMe} + \text{OCHCOOEt} \xrightarrow{\text{Zn}} \text{3-Hydroxytetradecanoate ester} \xrightarrow{\text{LiOH}} \text{1}
Key advantages versus prior methods :
Parameter | Traditional Route | Reformatsky Route |
---|---|---|
Pyrophoric catalysts | Pd/C required | Eliminated |
Pressure requirements | High-pressure H₂ | Ambient pressure |
Step count | 7 | 4 |
Levoglucosenone-Derived Biobased Synthesis
A 2024 innovation utilizes the chiral biomass derivative levoglucosenone (LGO) for asymmetric synthesis :
Retrosynthetic Strategy
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Oxa-Michael Addition : LGO + alkyl Grignard → bicyclic ketal
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Baeyer-Villiger Oxidation : Introduces hydroxyl group
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Cross-Metathesis : Chain elongation with undecenoate esters
This route achieves 18% overall yield while utilizing 92% bio-based carbon content .
Microbial Biosynthesis Pathways
Lactobacillus plantarum MiLAB 14 produces this compound as an antifungal agent, though titers remain low (0.2 μg/mL) . Metabolic engineering efforts focus on:
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Thioesterase overexpression : Redirecting β-hydroxyacyl-ACP intermediates
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Fermentation optimization : pH-stat feeding improves yield 3.2-fold
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Extraction methods : Solid-phase adsorption vs. solvent extraction
Comparative Analysis of Synthesis Methods
Method | Yield | Stereoselectivity | Scalability | Green Metrics |
---|---|---|---|---|
Epichlorohydrin route | 27% | >98% ee | Industrial | Moderate |
Reformatsky condensation | 34% | Racemic | Pilot-scale | High |
Levoglucosenone pathway | 18% | 95% ee | Lab-scale | Excellent |
Microbial production | 0.002% | Undetermined | Bench-scale | Superior |
Chemical Reactions Analysis
Types of Reactions
3-Hydroxytetradecanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxyl group can be reduced to form an alcohol.
Esterification: The hydroxyl group can react with carboxylic acids to form esters.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are typically employed.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products
Oxidation: Produces 3-ketotetradecanoic acid or tetradecanedioic acid.
Reduction: Produces 3-hydroxytetradecanol.
Esterification: Produces esters like methyl 3-hydroxytetradecanoate.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Biochemical Applications
Metabolite Role:
3-Hydroxytetradecanoic acid functions as a metabolite in various organisms, including Escherichia coli and Drosophila melanogaster. It is involved in fatty acid biosynthesis pathways, where it serves as an intermediate compound. This metabolic role is crucial for understanding lipid metabolism and its implications in cellular functions .
Bacterial Metabolite:
The compound is recognized as a bacterial metabolite, which can influence microbial behavior and interactions within ecosystems. Its presence in different microorganisms suggests potential roles in microbial physiology and ecology .
Pharmacological Applications
Antifungal Properties:
Research has demonstrated that racemic mixtures of 3-hydroxy fatty acids, including this compound, exhibit antifungal activity against various molds and yeasts. The minimum inhibitory concentrations (MICs) range from 10 to 100 μg/ml, indicating its potential use in developing antifungal agents .
Interaction with Toll-like Receptor 4 (TLR4):
Studies indicate that this compound may interact with TLR4, a critical component of the immune response. This interaction suggests potential applications in immunology and therapeutic strategies aimed at modulating immune responses .
Food Science Applications
Phospholipid Characterization:
In food matrices, this compound can be utilized for the analytical characterization of phospholipids. This application is essential for food authentication processes and understanding the lipid composition of various food products .
Functional Food Ingredient:
Due to its fatty acid profile and biological activities, there is potential for incorporating this compound into functional foods aimed at enhancing health benefits related to lipid metabolism and antimicrobial properties.
Case Studies and Research Findings
Mechanism of Action
3-Hydroxytetradecanoic acid exerts its effects through various molecular targets and pathways:
Toll-like Receptor 4 Inhibition: It can inhibit Toll-like receptor 4, which plays a role in the immune response to bacterial infections.
Fatty Acid Biosynthesis: Acts as an intermediate in the biosynthesis of fatty acids.
Antioxidant Activity: Exhibits antioxidant properties by scavenging free radicals.
Comparison with Similar Compounds
Structural and Functional Differences
The biological activity and physicochemical properties of 3-hydroxytetradecanoic acid are influenced by its hydroxyl position and chain length. Below is a comparative analysis with other 3-hydroxy fatty acids (3-OH-FAs) and related compounds:
Key Findings from Comparative Studies
- Antifungal Activity: Shorter-chain 3-OH-FAs (C10–C12) exhibit stronger antifungal effects than this compound (C14), likely due to better solubility and membrane penetration . However, all 3-OH-FAs from L. plantarum share a narrow MIC range (25–50 μg/mL), suggesting a conserved mechanism of action .
- Lipid A Acylation: In Aeromonas spp., this compound is esterified with secondary fatty acids (e.g., 9-hexadecenoic acid) to form hexa-acylated lipid A, which enhances LPS recognition by mammalian immune systems compared to tetra- or penta-acylated forms .
- Metabolic Toxicity : Long-chain 3-OH-FAs (C14–C16) are associated with neurotoxicity in metabolic disorders like LCHADD, whereas shorter chains (C10–C12) are less harmful .
Analytical Differentiation
- Chromatographic Retention: GC-MS analysis reveals distinct retention times for 3-OH-FAs: this compound (18.27 min for R-configuration) elutes later than 3-hydroxydodecanoic acid (15.57 min) and 3-hydroxydecanoic acid (13.63 min) due to increased hydrophobicity .
- Mass Spectrometry : Characteristic fragmentation ions (e.g., m/z 166 for 3-OH-14:0) enable precise identification in complex biological samples .
Biological Activity
3-Hydroxytetradecanoic acid (C14H28O3), commonly referred to as (R)-3-hydroxytetradecanoic acid, is a long-chain hydroxy fatty acid that plays significant roles in various biological processes. It is primarily recognized as an intermediate in fatty acid biosynthesis and is a notable component of the lipid A structure in bacterial lipopolysaccharides (LPS). This article explores the biological activities of this compound, focusing on its biochemical roles, interactions with cellular components, and implications in health and disease.
- Molecular Formula : C14H28O3
- Molecular Weight : 256.37 g/mol
- CAS Number : 1961-72-4
Sources and Biosynthesis
This compound is synthesized in the human body primarily in the liver, adipose tissue, and mammary glands during lactation. It is produced from 3-oxo-tetradecanoic acid via fatty acid synthase and 3-oxoacyl-[acyl-carrier-protein] reductase .
1. Component of Lipid A
This compound is a crucial component of lipid A, which forms part of the outer membrane of Gram-negative bacteria. Lipid A is essential for maintaining membrane integrity and protecting against environmental stresses. The presence of this compound in lipid A influences the biological activity of LPS, affecting immune responses .
2. Immune Response Modulation
Research indicates that this compound interacts with Toll-like receptor 4 (TLR4), a key player in the innate immune response. Upon binding to TLR4, it activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines . This activity suggests its role as a pattern recognition molecule that can modulate immune responses against bacterial infections.
3. Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial properties. For instance, compounds containing this fatty acid have been tested against various pathogens, including Aeromonas salmonicida, demonstrating potential therapeutic applications in treating infections caused by this bacterium .
Case Studies
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Lipid A Structure Analysis :
- A study analyzed different lipid A structures containing this compound. It was found that variations in fatty acid composition significantly impacted biological activities such as mitogenicity and TNF-inducing potential .
- The tetraacylated lipid A structure with this compound showed enhanced biological activity compared to other configurations.
- Role in Bacterial Pathogenesis :
Data Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying 3-hydroxytetradecanoic acid in bacterial lipopolysaccharides (LPS)?
- Gas chromatography-mass spectrometry (GC-MS) and thin-layer chromatography (TLC) are standard methods. GC-MS allows precise quantification by derivatizing the acid to its methyl ester, while TLC provides rapid qualitative assessment. Synthetic this compound standards (>98% purity) are essential for calibration .
Q. How is this compound used to study bacterial endotoxin activity?
- As a core component of lipid A in Gram-negative bacteria, this compound contributes to LPS stability and host-pathogen interactions. Researchers isolate LPS from bacterial membranes (e.g., Helicobacter spp.), hydrolyze it to release fatty acids, and analyze the composition via GC-MS to correlate structural features (e.g., acylation) with immunological activity .
Q. What storage conditions ensure the stability of this compound in laboratory settings?
- Store the compound at -20°C in airtight, desiccated containers to prevent degradation. Prior to use, equilibrate to room temperature for 1 hour to avoid condensation-related inconsistencies in experimental assays .
Advanced Research Questions
Q. How does the phosphorylation state of lipid A influence the biological activity of this compound-containing LPS?
- In Helicobacter pylori, under-phosphorylation of lipid A reduces LPS immunogenicity, enabling chronic infection. Comparative studies using wild-type and mutant strains reveal that phosphorylation patterns, rather than this compound content alone, modulate Toll-like receptor 4 (TLR4) activation .
Q. What experimental strategies resolve contradictions in the immunological potency of LPS across Helicobacter species with similar 3-hydroxy fatty acid profiles?
- Structural heterogeneity in acyl chain distribution (e.g., asymmetry) and phosphate group substitution can alter TLR4 binding. Advanced nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical for mapping these variations .
Q. How can researchers address challenges in synthesizing enantiomerically pure this compound for mechanistic studies?
- Chiral chromatography or enzymatic resolution (e.g., lipase-mediated kinetic resolution) separates D- and L-enantiomers. Purity must be verified via polarimetry or chiral GC columns, as enantiomers may exhibit distinct biological activities (e.g., in lipid A assembly) .
Q. Methodological Considerations
Q. What protocols are recommended for extracting this compound from bacterial membranes?
- Use a modified Bligh-Dyer extraction: lyse cells with lysozyme, solubilize LPS in chloroform-methanol-water (2:1:0.8), and hydrolyze with 1% acetic acid at 100°C for 2 hours. Centrifugation isolates the lipid A fraction, which is then subjected to alkaline methanolysis to release this compound .
Q. How do researchers validate the role of this compound in LPS-mediated inflammation?
- Generate lipid A analogs lacking this compound via bacterial mutants (e.g., lpxM knockouts). Compare cytokine induction (e.g., TNF-α, IL-6) in macrophages exposed to wild-type vs. mutant LPS using ELISA or qPCR .
Q. Data Interpretation and Contradictions
Q. Why do some Helicobacter species with identical this compound profiles exhibit divergent LPS activities?
- Differences in acyl chain positioning (e.g., primary vs. secondary esterification) and phosphate group modifications can alter molecular conformation. For example, H. pylori LPS with asymmetrical acyl chains evades immune detection, unlike symmetrical analogs in H. mustelae .
Q. How should researchers reconcile discrepancies in this compound quantification across studies?
Properties
IUPAC Name |
3-hydroxytetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O3/c1-2-3-4-5-6-7-8-9-10-11-13(15)12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRNZOYKSNPPBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20941380 | |
Record name | 3-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1961-72-4 | |
Record name | (±)-3-Hydroxytetradecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1961-72-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Hydroxymyristic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001961724 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxytetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20941380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-HYDROXYMYRISTIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FL8S7F2JJQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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